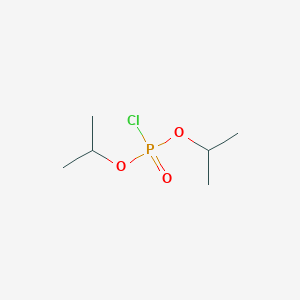

Diisopropyl chlorophosphate

Vue d'ensemble

Description

It is a colorless to almost colorless liquid that is moisture-sensitive and has a molecular weight of 200.60 g/mol . This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals.

Méthodes De Préparation

Diisopropyl chlorophosphate can be synthesized through the reaction of diisopropyl phosphite with phosphorus trichloride under controlled conditions . The reaction typically involves the following steps:

Reaction of diisopropyl phosphite with phosphorus trichloride: This step generates diisopropyl phosphorochloridate.

Purification: The crude product is purified through distillation or recrystallization to obtain high-purity this compound.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

Diisopropyl chlorophosphate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form corresponding phosphoramidates or phosphates.

Hydrolysis: In the presence of water, this compound hydrolyzes to form diisopropyl phosphate and hydrochloric acid.

Oxidation and Reduction: While not commonly involved in oxidation or reduction reactions, it can participate in such reactions under specific conditions.

Common reagents used in these reactions include amines, alcohols, and water. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Organic Synthesis

DICP serves as a versatile reagent in organic synthesis, particularly in the preparation of phosphonates and phosphoramidates. Its ability to introduce phosphorus into organic molecules makes it valuable for creating compounds with potential biological activity. For instance, DICP can be used to synthesize phosphonylated derivatives that exhibit significant pharmacological properties.

Key Reactions Involving DICP:

- Phosphorylation Reactions: DICP is often employed to phosphorylate alcohols and amines, leading to the formation of phosphoric esters.

- Synthesis of Organophosphorus Compounds: It acts as a precursor for various organophosphorus compounds, which are important in agricultural and pharmaceutical industries.

Toxicological Studies

DICP is frequently used in toxicological research due to its structural similarity to nerve agents like sarin (GB). It acts as a simulant for studying the mechanisms of action of these potent neurotoxins, particularly their inhibition of acetylcholinesterase (AChE).

Applications in Toxicology:

- Inhibition Studies: DICP is utilized to evaluate the inhibitory effects on AChE, allowing researchers to understand the biochemical pathways affected by nerve agents.

- Decomposition Studies: Research has been conducted to analyze the decomposition pathways of DICP under various conditions, providing insights into the stability and reactivity of similar compounds in biological systems .

Kinetic Studies

The kinetics of DICP reactions have been extensively studied, particularly its anilinolysis and pyridinolysis mechanisms. These studies help elucidate the reaction pathways and rate constants associated with the hydrolysis and substitution reactions involving DICP.

Notable Kinetic Investigations:

- Anilinolysis in Acetonitrile: Research has demonstrated the kinetics and mechanisms involved when DICP reacts with aniline derivatives, providing valuable data on reaction rates and mechanisms .

- Pyridinolysis Mechanisms: Similar studies have been conducted focusing on pyridine derivatives reacting with DICP, highlighting differences in reaction rates based on nucleophile structure .

Coordination Chemistry

Recent studies have explored the interaction of DICP with coordination cage hosts. These investigations reveal that encapsulating DICP within coordination cages can significantly alter its hydrolysis rate, enhancing its stability in aqueous solutions. This application has implications for forensic sample preservation and analysis .

Research Findings:

- Stability Enhancement: The presence of coordination cages has been shown to protect DICP from hydrolysis, which is critical for maintaining sample integrity during forensic investigations.

- Host-Guest Chemistry: The binding interactions between DICP and various coordination cages have been characterized using NMR spectroscopy and crystallographic methods, revealing insights into its chemical behavior under different conditions .

Data Tables

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Organic Synthesis | Phosphorylation of alcohols and amines | Effective reagent for introducing phosphorus groups |

| Toxicological Studies | AChE inhibition studies | Simulant for studying nerve agent mechanisms |

| Kinetic Studies | Anilinolysis and pyridinolysis | Detailed reaction mechanisms established |

| Coordination Chemistry | Interaction with coordination cages | Enhanced stability against hydrolysis observed |

Case Studies

-

Toxicological Mechanism Analysis:

- Researchers utilized DICP to study AChE inhibition, revealing critical insights into the neurotoxic effects of organophosphates.

-

Kinetic Reaction Pathways:

- A detailed kinetic study on anilinolysis provided comprehensive data on reaction rates, contributing significantly to the understanding of organophosphate reactivity.

-

Forensic Sample Preservation:

- The encapsulation of DICP within coordination cages demonstrated a novel approach for preserving chemical samples in forensic settings, highlighting practical applications beyond traditional uses.

Mécanisme D'action

The mechanism of action of diisopropyl chlorophosphate involves its ability to act as a phosphorylating agent. It can transfer its phosphoryl group to nucleophilic sites on target molecules, such as enzymes or other proteins. This phosphorylation can alter the activity of the target molecule, leading to various biochemical effects. The molecular targets and pathways involved depend on the specific application and context in which this compound is used.

Comparaison Avec Des Composés Similaires

Diisopropyl chlorophosphate can be compared with other similar compounds, such as:

Diisopropyl fluorophosphate: This compound is also a phosphorylating agent but contains a fluorine atom instead of chlorine.

Diethyl chlorophosphate: Similar to this compound but with ethyl groups instead of isopropyl groups. It is used in similar applications but may have different reactivity and properties.

The uniqueness of this compound lies in its specific reactivity and the nature of its isopropyl groups, which can influence its behavior in chemical reactions and its applications in various fields.

Activité Biologique

Diisopropyl chlorophosphate (DICP) is an organophosphorus compound that serves as a precursor in the synthesis of various organophosphate esters, including diisopropylfluorophosphate (DFP), which is known for its potent biological activity, particularly as an inhibitor of acetylcholinesterase (AChE). This article will explore the biological activity of DICP, focusing on its mechanism of action, toxicological effects, and relevant case studies.

The primary biological activity of DICP is linked to its role as a substrate for the synthesis of DFP, which inhibits AChE. AChE is an essential enzyme in the nervous system that catalyzes the breakdown of acetylcholine (ACh), a neurotransmitter. Inhibition of AChE leads to an accumulation of ACh at cholinergic synapses, resulting in prolonged stimulation of postsynaptic receptors, which can cause neurotoxicity and various physiological effects.

Key Points:

- AChE Inhibition : DICP acts as a precursor to DFP, which irreversibly binds to AChE.

- Neurotoxic Effects : The accumulation of ACh can lead to symptoms such as muscle twitching, respiratory failure, and potentially death if exposure is significant.

Toxicological Studies

Research has demonstrated the toxicological implications of DICP and its derivatives. For instance, studies involving zebrafish models have shown that exposure to DFP leads to significant mortality rates and reduced AChE activity in larvae. These findings underscore the compound's potential hazards when used in laboratory settings or encountered in environmental contexts.

Table 1: Toxicity Data from Zebrafish Studies

| Concentration (mM) | Mortality Rate (%) | AChE Activity (% Control) |

|---|---|---|

| Control | 0 | 100 |

| 0.01 | 20 | 80 |

| 0.03 | 50 | 60 |

| 0.1 | 70 | 40 |

| 0.3 | 90 | 20 |

*Data adapted from multiple studies on DFP toxicity in zebrafish models .

Case Studies

-

Zebrafish Exposure Study :

In a controlled laboratory setting, zebrafish larvae were exposed to varying concentrations of DFP dissolved in dimethyl sulfoxide (DMSO). The study aimed to assess the mortality rates and changes in AChE activity over time. Results indicated that higher concentrations correlated with increased mortality and significantly decreased AChE activity compared to control groups . -

Environmental Impact Assessment :

Another study evaluated the environmental persistence and bioaccumulation potential of DICP and its derivatives. It was found that these compounds could volatilize and contaminate aquatic environments, posing risks to local wildlife and potentially entering human food chains through bioaccumulation . -

Synthesis and Stability Analysis :

Research on the synthesis and storage stability of DFP revealed that improper storage conditions could lead to degradation products that are less toxic than the parent compound. This finding emphasizes the importance of maintaining high purity levels for accurate toxicological evaluations .

Propriétés

IUPAC Name |

2-[chloro(propan-2-yloxy)phosphoryl]oxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClO3P/c1-5(2)9-11(7,8)10-6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFGWNUUDBGEGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(OC(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180423 | |

| Record name | Phosphorochloridic acid, bis(1-methylethyl) ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2574-25-6 | |

| Record name | Bis(1-methylethyl) phosphorochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2574-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorochloridic acid, diisopropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002574256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorochloridic acid, bis(1-methylethyl) ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl Phosphorochloridate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for diisopropyl chlorophosphate with anilines?

A1: this compound (DIPCP) reacts with anilines through a concerted mechanism primarily involving a backside nucleophilic attack. This conclusion is drawn from kinetic studies that show an inverse secondary deuterium kinetic isotope effect (DKIE). Essentially, the reaction rate is slightly faster when deuterium replaces hydrogen in the aniline, suggesting a transition state where the C-H(D) bond is becoming less constrained. [, ]

Q2: Why is the anilinolysis of this compound considered "slow"?

A2: Research has shown that the reaction rate of this compound with anilines is slower than would be expected based solely on conventional stereoelectronic effects. [, ] While the exact reasons for this slow reaction rate haven't been fully elucidated in the provided research, it suggests that other factors, such as steric hindrance around the phosphorus center due to the isopropyl groups, might play a significant role in slowing down the nucleophilic attack.

Q3: How does the structure of the aniline affect its reaction with this compound?

A3: While the provided research doesn't delve deep into structure-activity relationships, it does indicate that the substituent on the aniline influences the reaction. The magnitude of the inverse secondary DKIE is highest when the aniline substituent (X) is hydrogen. [, ] This implies that electron-donating or withdrawing nature of the substituent on the aniline ring likely affects the electron density at the reaction center (nitrogen of aniline), thereby influencing the reaction rate with this compound.

Q4: Is there a relationship between the cholinesterase inhibiting activity of this compound and its toxicity?

A4: Yes, research suggests a correlation between the ability of this compound to inhibit cholinesterase and its toxicity. A study found that the logarithm of the lethal dose (LD50) for this compound in mice was directly proportional to the logarithm of the concentration required to inhibit 50% of cholinesterase activity in vitro. [] This suggests that cholinesterase inhibition is a key mechanism for the toxic effects of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.